N-(2-chloro-6-methylphenyl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
Description
N-(2-chloro-6-methylphenyl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a thieno[3,2-d]pyrimidine derivative characterized by a sulfanylacetamide side chain and substituted aryl groups. This scaffold is notable for its structural complexity, combining a bicyclic thienopyrimidinone core with chloro-methylphenyl and methylphenyl substituents.
Properties
IUPAC Name |
N-(2-chloro-6-methylphenyl)-2-[3-(2-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClN3O2S2/c1-13-6-3-4-9-17(13)26-21(28)20-16(10-11-29-20)24-22(26)30-12-18(27)25-19-14(2)7-5-8-15(19)23/h3-11H,12H2,1-2H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAOHOHCOXHIODE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)Cl)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=CC=C4C)SC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-chloro-6-methylphenyl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, focusing on its antimicrobial properties, mechanisms of action, and structure-activity relationships (SAR).
Structure and Composition
The molecular formula of this compound is with a molecular weight of 476.4 g/mol. The compound features a thienopyrimidine core, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₂₀ClN₃O₂S |
| Molecular Weight | 476.4 g/mol |
| CAS Number | 1261004-75-4 |
Antimicrobial Activity
Recent studies have demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. Specifically, research indicates that derivatives of thienopyrimidines show varying degrees of inhibition against both Gram-positive and Gram-negative bacteria.
Case Studies
-
Antibacterial Activity :
- A study evaluated several thienopyrimidine-sulfonamide hybrids and found that certain derivatives exhibited considerable antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds were notably lower than those observed for traditional antibiotics like sulfadiazine, suggesting enhanced efficacy .
- Antifungal Activity :
The biological activity of this compound is hypothesized to involve multiple mechanisms:
- Inhibition of Enzymatic Pathways : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or metabolic pathways critical for microbial survival.
- Interaction with DNA/RNA : Structural analogs have shown potential in disrupting nucleic acid synthesis in pathogens .
Structure-Activity Relationship (SAR)
The effectiveness of thienopyrimidine derivatives can be attributed to specific structural features:
- Chlorine Substitution : The presence of chlorine at the 2-position enhances lipophilicity and may improve membrane permeability.
- Thienopyrimidine Core : This core structure is essential for biological activity, facilitating interactions with target proteins.
The SAR studies indicate that modifications to the phenyl rings and the thienopyrimidine core can significantly influence the biological potency and spectrum of activity against various pathogens.
Scientific Research Applications
Chemical Properties and Structure
The compound has a complex structure characterized by a thieno[3,2-d]pyrimidine core and a chloro-substituted aromatic ring. Its molecular formula is , and it has a molecular weight of approximately 445.3 g/mol. The presence of sulfur in its structure suggests potential applications in biological systems where sulfur-containing compounds often play crucial roles.
Pharmaceutical Applications
-
Anticancer Activity
- Recent studies indicate that compounds similar to N-(2-chloro-6-methylphenyl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide exhibit significant anticancer properties. For instance, derivatives have shown efficacy against various cancer cell lines in vitro, demonstrating the ability to inhibit cell proliferation and induce apoptosis .
- Molecular docking studies suggest that these compounds may interact with key enzymes involved in cancer progression, such as protein kinases, making them candidates for further development as anticancer agents .
-
Anti-inflammatory Properties
- The compound has been evaluated for its anti-inflammatory potential through in silico studies. Molecular docking results indicate that it may act as an inhibitor of 5-lipoxygenase, an enzyme involved in the inflammatory process . This suggests that it could be developed into a therapeutic agent for conditions characterized by chronic inflammation.
- Antimicrobial Activity
Biochemical Mechanisms
Understanding the biochemical mechanisms through which this compound exerts its effects is crucial for its application in drug development.
- Enzyme Inhibition : The compound's ability to inhibit specific enzymes can lead to reduced synthesis of inflammatory mediators or tumor-promoting factors.
- Receptor Interaction : It may also interact with cellular receptors that modulate signaling pathways related to cell growth and survival.
Table 1: Summary of Biological Activities
Case Study: Anticancer Efficacy
A study conducted by the National Cancer Institute evaluated the anticancer activity of structurally related compounds through a panel screening approach. The results indicated that these compounds exhibited mean growth inhibition rates above 50% against several human tumor cell lines, suggesting robust anticancer potential .
Comparison with Similar Compounds
Table 1: Structural Features of Selected Thieno[3,2-d]pyrimidine Derivatives
Key Observations :
- The target compound’s sulfanyl group at position 2 of the thienopyrimidine core distinguishes it from sulfonyl-containing analogs (e.g., ), which may exhibit altered solubility and target-binding kinetics.
- Amino or sulfonamide substituents (e.g., ) enhance hydrogen-bonding capacity, a feature absent in the target compound.
Physicochemical and Spectral Properties
Table 2: Physicochemical Data for Selected Analogs
*Calculated using ChemDraw.
Key Observations :
Q & A
Q. What are the recommended synthetic routes for preparing N-(2-chloro-6-methylphenyl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide?
- Methodological Answer : The compound can be synthesized via a multi-step approach:
- Step 1 : Formation of the thieno[3,2-d]pyrimidinone core by cyclizing 3-amino-5-methylthiophene-2-carboxamide with substituted benzaldehydes under acidic conditions .
- Step 2 : Sulfur insertion via nucleophilic substitution using thioglycolic acid derivatives.
- Step 3 : Acetamide coupling with 2-chloro-6-methylaniline using EDC/HOBt as coupling agents (similar to methods in ).
Key validation includes monitoring reaction progress via TLC and confirming purity through elemental analysis (e.g., C: 45.29%, N: 12.23%, S: 9.30%) .
Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structural integrity of this compound?
- Methodological Answer :
- 1H NMR : Look for diagnostic signals:
- δ 12.50 ppm (broad singlet, NH of pyrimidinone) .
- δ 10.10 ppm (singlet, acetamide NH) .
- δ 7.82–7.28 ppm (aromatic protons from substituted phenyl groups).
- IR : Confirm carbonyl stretches (C=O at ~1680–1700 cm⁻¹ and C=S at ~650 cm⁻¹).
- Mass Spectrometry : Validate molecular ion peaks (e.g., [M+H]+ at m/z 344.21 for analogous structures) .
Q. What preliminary biological assays are suitable for evaluating its therapeutic potential?
- Methodological Answer :
- Antimicrobial Screening : Use agar diffusion assays against Gram-positive (S. aureus) and Gram-negative (E. coli) strains, comparing zones of inhibition to standard antibiotics .
- Anticancer Activity : Perform MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 10–100 µM, with IC₅₀ calculations .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the compound’s molecular conformation?
- Methodological Answer :
- X-ray Diffraction : Use SHELX-2018 for structure solution and refinement. Key parameters include:
- Monoclinic space group (e.g., P2₁/c with a = 18.220 Å, b = 8.118 Å, c = 19.628 Å, β = 108.76°) .
- Hydrogen-bonding networks (e.g., N–H···O interactions stabilizing the pyrimidinone ring).
- ORTEP-3 : Visualize thermal ellipsoids to assess positional disorder in the sulfanyl-acetamide linker .
Q. How to address discrepancies in biological activity data across different studies?
- Methodological Answer :
- Statistical Analysis : Apply ANOVA to compare IC₅₀ values from independent assays, identifying outliers due to variability in cell lines or assay conditions.
- Dose-Response Reproducibility : Validate results using at least three biological replicates and orthogonal assays (e.g., ATP-based viability assays alongside MTT).
- Structural Confirmation : Re-examine compound purity via HPLC (≥95% purity threshold) to rule out degradation products .
Q. What computational strategies can predict structure-activity relationships (SAR) for analogs?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to model interactions with target enzymes (e.g., thymidylate synthase for anticancer activity). Prioritize substituents enhancing hydrogen bonding (e.g., chloro groups at ortho positions).
- QSAR Modeling : Generate descriptors (e.g., logP, polar surface area) from ChemAxon or MOE, correlating with bioactivity data from analogs in .
Experimental Design & Optimization
Q. How to optimize reaction yields in the sulfanyl-acetamide coupling step?
- Methodological Answer :
- Design of Experiments (DoE) : Vary parameters (temperature: 25–80°C; solvent: DMF vs. THF) using a factorial design to identify optimal conditions .
- Catalyst Screening : Test Pd(OAc)₂ or CuI for cross-coupling efficiency, monitoring via LC-MS.
Q. What strategies mitigate solubility challenges in in vitro assays?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
